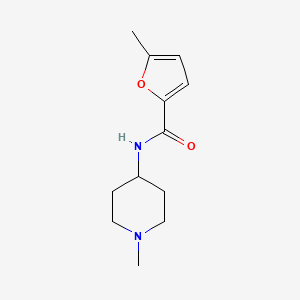![molecular formula C37H23IN2 B4940752 2-(4-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
2-(4-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with iodophenyl and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride: Another iodophenyl-substituted compound with different functional groups.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A compound with a similar phenylethynyl substitution pattern but different core structure.
Uniqueness
2-(4-Iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is unique due to its combination of iodophenyl and phenylethynyl groups attached to an imidazole ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23IN2/c38-34-25-23-33(24-26-34)37-39-35(31-19-15-29(16-20-31)13-11-27-7-3-1-4-8-27)36(40-37)32-21-17-30(18-22-32)14-12-28-9-5-2-6-10-28/h1-10,15-26H,(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTFQSFOEVFBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
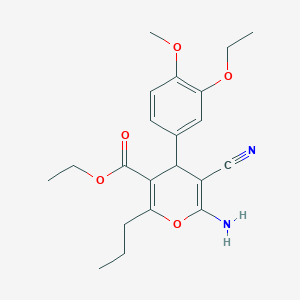
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
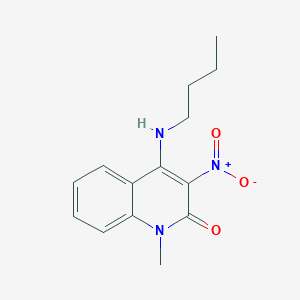
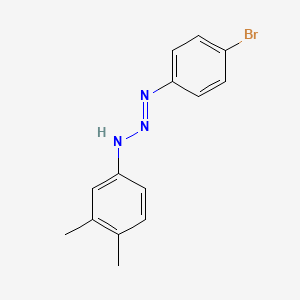
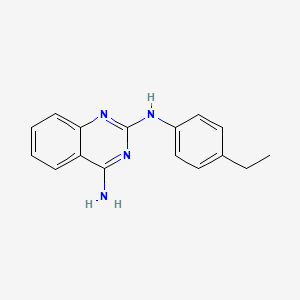
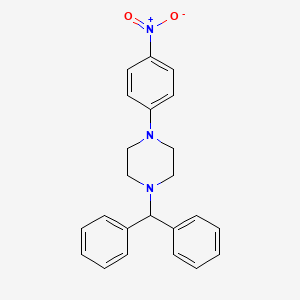
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
![4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl acetate](/img/structure/B4940707.png)

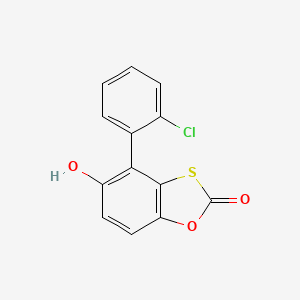
![3-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
